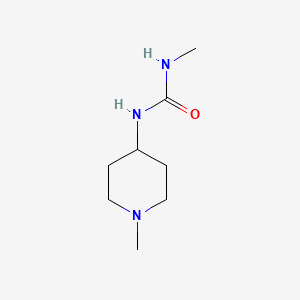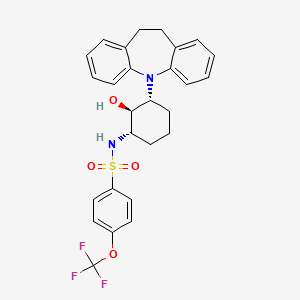![molecular formula C22H17ClN4O2 B2476824 N-(3-Acetylphenyl)-4-chlor-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-carboxamid CAS No. 899985-45-6](/img/structure/B2476824.png)
N-(3-Acetylphenyl)-4-chlor-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O2 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial von Pyrazolo[3,4-b]pyridinen als Antitumormittel untersucht. Diese Verbindungen zeigen zytotoxische Wirkungen gegen verschiedene Krebszelllinien, indem sie in die Zellproliferation, Apoptose und Angiogenese eingreifen . Weitere Studien untersuchen ihre spezifischen Wirkmechanismen und das Potenzial für gezielte Therapien.
- Pyrazolo[3,4-b]pyridine haben sich als vielversprechend für die Verwendung als entzündungshemmende Mittel erwiesen. Sie modulieren entzündliche Signalwege, einschließlich NF-κB und COX-2, die eine entscheidende Rolle bei entzündungsbedingten Erkrankungen spielen . Diese Verbindungen könnten wertvoll bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung sein.
- Einige Pyrazolo[3,4-b]pyridine zeigen neuroprotektive Wirkungen. Forscher untersuchen ihr Potenzial bei der Verhinderung von neuronalen Schäden und der Behandlung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson . Diese Verbindungen könnten bestimmte Rezeptoren oder Signalwege im Zusammenhang mit Neuroinflammation und oxidativem Stress ansprechen.
- Pyrazolo[3,4-b]pyridine wurden auf ihre antiviralen Eigenschaften hin untersucht. Sie hemmen die Virusreplikation, indem sie wichtige Enzyme oder Proteine in Viren angreifen, was sie zu potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten macht . Die Forschung konzentriert sich auf ihre Wirksamkeit gegen bestimmte Viren, darunter HIV und Influenza.
- Forscher haben Pyrazolo[3,4-b]pyridine als Liganden in metallkatalysierten Reaktionen untersucht. Diese Verbindungen können mit Übergangsmetallen koordinieren, was die Reaktionsselektivität und -effizienz beeinflusst. Ihre Verwendung in Kreuzkupplungsreaktionen, C–H-Aktivierung und anderen Transformationen ist ein aktives Forschungsgebiet .
- Pyrazolo[3,4-b]pyridine zeigen interessante photophysikalische Eigenschaften, darunter Fluoreszenz und Phosphoreszenz. Wissenschaftler untersuchen ihren Einsatz als Sensoren zum Nachweis von Metallionen, Anionen oder Biomolekülen. Diese Verbindungen können als molekulare Sonden in der biologischen Bildgebung und Umweltüberwachung dienen .
Antitumoraktivität
Entzündungshemmende Eigenschaften
Neuroprotektion und neurodegenerative Erkrankungen
Antivirale Aktivität
Metallkatalysierte Reaktionen
Photophysikalische Eigenschaften und Sensoranwendungen
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-19-20(23)18(22(29)25-16-8-6-7-15(11-16)14(2)28)12-24-21(19)27(26-13)17-9-4-3-5-10-17/h3-12H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMCULDBCLEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE](/img/structure/B2476749.png)

![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)
![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![1,1-Difluoro-6-(2-methyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2476763.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
